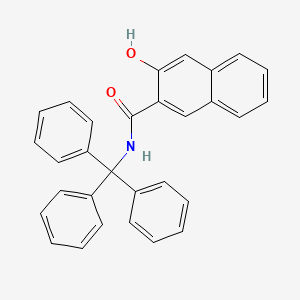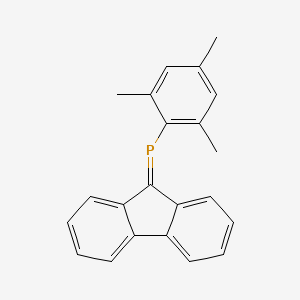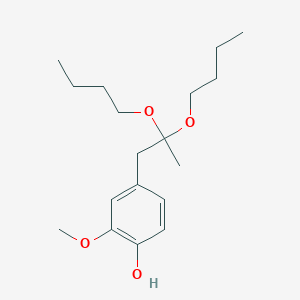
4-(2,2-Dibutoxypropyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dibutoxypropyl)-2-methoxyphenol is an organic compound with the molecular formula C17H28O3. This compound features a phenol group substituted with a 2-methoxy group and a 2,2-dibutoxypropyl group. It is known for its unique chemical structure, which imparts specific physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxypropyl)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol with 2,2-dibutoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(2,2-Dibutoxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy and dibutoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
4-(2,2-Dibutoxypropyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenol group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2,2-Dibutoxypropyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Another alkylated phenol with antioxidant properties.
2,2-Dimethoxypropane: A related compound used as a reagent in organic synthesis.
Uniqueness
4-(2,2-Dibutoxypropyl)-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both methoxy and dibutoxypropyl groups makes it versatile for various applications, particularly in fields requiring specific reactivity and stability.
特性
CAS番号 |
90176-87-7 |
|---|---|
分子式 |
C18H30O4 |
分子量 |
310.4 g/mol |
IUPAC名 |
4-(2,2-dibutoxypropyl)-2-methoxyphenol |
InChI |
InChI=1S/C18H30O4/c1-5-7-11-21-18(3,22-12-8-6-2)14-15-9-10-16(19)17(13-15)20-4/h9-10,13,19H,5-8,11-12,14H2,1-4H3 |
InChIキー |
IFMQVODQGWCHQI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)(CC1=CC(=C(C=C1)O)OC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


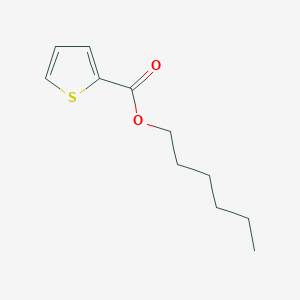
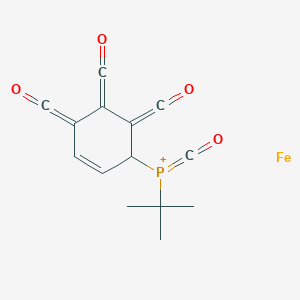
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
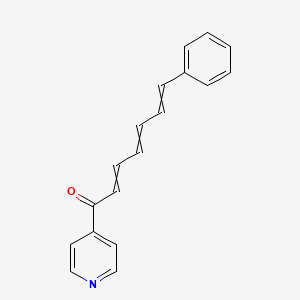
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)

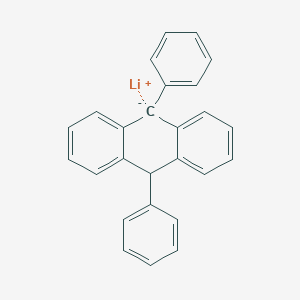

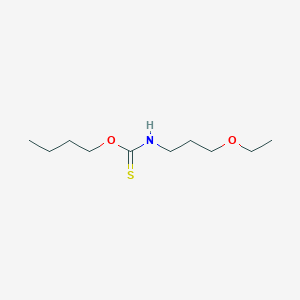
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
